Product packaging for 4-[(1S)-1-amino-2-methylpropyl]phenol(Cat. No.:CAS No. 1213469-19-2)

4-[(1S)-1-amino-2-methylpropyl]phenol

Cat. No.: B1142727
CAS No.: 1213469-19-2
M. Wt: 165.23
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(1S)-1-Amino-2-methylpropyl]phenol is a chiral phenolic amine with the molecular formula C 10 H 15 NO and a molecular weight of 165.23 g/mol . This compound serves as a crucial chiral building block in organic and medicinal chemistry research, particularly in the stereoselective synthesis of more complex molecules . Its structure, featuring a phenol group and a chiral aminoalkyl side chain, makes it a valuable intermediate. A significant application of this compound is its role as a key synthetic precursor in the development of active pharmaceutical ingredients. Research indicates its utility in sophisticated synthesis pathways, leveraging its inherent (S)-stereochemistry, often derived from chiral pool sources like L-valine . Furthermore, this compound is a metabolic product of the odoriferous fungus Lentinus lepideus and is derived from Anisaldehyde, a compound used in perfumery . As a useful research compound, it is typically supplied with a high purity of 95% . This product is intended for research applications only and is not for human or veterinary use. Researchers are advised to store the product in a refrigerator at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₁₀H₁₅NO B1142727 4-[(1S)-1-amino-2-methylpropyl]phenol CAS No. 1213469-19-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(1S)-1-amino-2-methylpropyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-7(2)10(11)8-3-5-9(12)6-4-8/h3-7,10,12H,11H2,1-2H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZAPLTBLRYGSEY-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis Methodologies for 4 1s 1 Amino 2 Methylpropyl Phenol

Stereoselective Synthesis Approaches

Achieving the correct absolute stereochemistry at the carbon bearing the amino group is the most critical challenge in synthesizing 4-[(1S)-1-amino-2-methylpropyl]phenol. Several strategies have been developed to address this, ranging from the use of naturally occurring chiral starting materials to advanced catalytic and enzymatic techniques.

The most direct and widely used method for synthesizing this compound is a chiral pool approach starting from the naturally abundant and inexpensive amino acid, L-valine. This strategy leverages the inherent (S)-stereochemistry of L-valine, which corresponds to the desired stereocenter in the final product.

The typical sequence begins with the protection of the amino and carboxylic acid groups of L-valine. The carboxylic acid is often converted to an ester, such as a benzyl (B1604629) ester, to facilitate subsequent reactions. For instance, L-valine can be reacted with benzyl alcohol in the presence of an acid catalyst like p-toluenesulfonic acid to yield L-valine benzyl ester p-toluenesulfonate. google.com The amino group is also protected, commonly with a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group.

The protected L-valine is then reduced to the corresponding amino alcohol, (S)-2-(protected-amino)-3-methyl-1-butanol, often called a valinol derivative. This reduction is typically accomplished using a powerful hydride reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). masterorganicchemistry.com

The resulting chiral alcohol is then oxidized to the corresponding aldehyde. This intermediate is subsequently reacted with a suitable organometallic reagent derived from a protected phenol (B47542), such as a Grignard or organolithium reagent of 4-bromoanisole (B123540) or 4-benzyloxybromobenzene. The final steps involve the deprotection of the phenol and amino groups to yield the target compound.

Table 1: Example of a Chiral Pool Synthesis Route from L-Valine

StepReactionReagents & ConditionsTypical Yield
1EsterificationL-Valine, Benzyl Alcohol, p-TsOH, Toluene, Azeotropic dehydrationHigh
2N-ProtectionL-Valine benzyl ester, Boc₂O, Base, CH₂Cl₂>95%
3Reduction to AldehydeN-Boc-L-valine benzyl ester, DIBAL-H, Toluene, -78 °C70-85%
4Grignard Reaction4-Benzyloxyphenylmagnesium bromide, THF60-75%
5DeprotectionH₂, Pd/C, Methanol (B129727) (for benzyl ether and Cbz) or TFA (for Boc)High

Asymmetric catalysis offers a powerful alternative for establishing the chiral amine center. While less common for this specific target compared to chiral pool methods, asymmetric reductive amination of a suitable prostereogenic ketone precursor is a viable strategy.

This approach would involve the synthesis of 4-(4-hydroxyphenyl)-3-methylbutan-2-one. The phenolic hydroxyl group would need to be protected, for example, as a benzyl ether. The subsequent asymmetric reductive amination of this ketone using an ammonia (B1221849) source and a chiral catalyst system would install the amino group stereoselectively. Chiral catalysts for this transformation often feature transition metals like rhodium, iridium, or ruthenium complexed with chiral phosphine (B1218219) ligands. The hydrogenation is carried out under a hydrogen atmosphere, and the choice of ligand is crucial for achieving high enantioselectivity.

Enzymatic resolution provides a bio-catalytic method to separate a racemic mixture of 4-(1-amino-2-methylpropyl)phenol (B12289534) or a suitable precursor. This technique relies on the high stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer of a racemic pair, leaving the other enantiomer unreacted.

For example, a racemic mixture of an N-acylated derivative of the target amino alcohol could be subjected to hydrolysis catalyzed by a lipase (B570770), such as Candida antarctica lipase B (CALB). diva-portal.org The enzyme would selectively hydrolyze the acyl group from one enantiomer (e.g., the (S)-enantiomer), allowing for the separation of the resulting free amino alcohol from the unreacted (R)-acylated amino alcohol. The success of this method depends on the enzyme's ability to differentiate between the two enantiomers, which is quantified by the enantiomeric ratio (E value). High E values are indicative of an efficient resolution. researchgate.net

Table 2: Parameters in Enzymatic Kinetic Resolution

ParameterDescriptionDesired Outcome
Enzyme Biocatalyst that selectively reacts with one enantiomer.High activity and selectivity.
Substrate Racemic mixture, often an ester or amide derivative.Amenable to enzymatic transformation.
Solvent Medium for the reaction, can be aqueous or organic.Optimizes enzyme stability and activity.
Enantiomeric Ratio (E) Measure of the enzyme's selectivity.High E value (>100) for efficient separation.

Diastereoselective strategies involve coupling a chiral auxiliary to a precursor molecule to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to reveal the desired enantiopure product.

A plausible diastereoselective route could start with a protected 4-hydroxyphenyl ketone. This ketone can be condensed with a chiral amine, derived from an amino acid like proline, to form a chiral enamine or imine. rsc.org The subsequent reduction of the C=N or C=C bond, often via catalytic hydrogenation, would proceed with high diastereoselectivity due to steric hindrance imposed by the chiral auxiliary. The newly formed stereocenter's configuration is controlled by the chirality of the auxiliary. Finally, the chiral auxiliary is cleaved to yield the desired (S)-amino alcohol. The efficiency of this approach is highly dependent on the choice of the chiral auxiliary and the reduction conditions. rsc.org

Precursor Design and Elaboration

The careful design and modification of precursor molecules are fundamental to the success of any synthetic route. This is particularly true for multifunctional molecules like this compound, where protecting group strategies are paramount.

The phenolic hydroxyl group is reactive and can interfere with many of the chemical transformations required during the synthesis, such as Grignard reactions or reductions with metal hydrides. Therefore, it must be protected with a suitable protecting group that is stable to the reaction conditions and can be removed cleanly at a later stage.

A common and effective protecting group for phenols is the benzyl ether. nih.govtubitak.gov.tr It can be introduced by reacting the phenolic precursor, such as 4-hydroxybenzaldehyde (B117250) or 4-hydroxyacetophenone, with benzyl bromide or benzyl chloride in the presence of a weak base like potassium carbonate (K₂CO₃). The benzyl group is robust and withstands a wide range of reaction conditions. Crucially, it can be easily removed in the final steps of the synthesis by catalytic hydrogenolysis (e.g., using H₂ gas and a palladium on carbon catalyst, Pd/C), a method that is often compatible with other functional groups in the molecule.

Chiral Amine Building Block Incorporation

The synthesis of this compound can be approached by utilizing a pre-existing chiral building block. This strategy leverages a starting material that already contains the desired stereochemistry, which is then incorporated into the final molecule. One common method involves the use of L-valine, a naturally occurring chiral amino acid.

In this approach, the carboxylic acid functionality of L-valine can be reduced to an alcohol, and the amino group protected, to form a chiral amine precursor. This chiral intermediate can then be coupled with a suitable phenol derivative. For example, a protected form of the chiral amine can react with a p-hydroxy-substituted aromatic ketone or aldehyde through a multi-step process, such as reductive amination, to form the target compound. The key advantage of this method is that the stereochemistry is established early in the synthesis, originating from the readily available and enantiomerically pure L-valine.

Imine Formation and Reduction Strategies

A prevalent strategy for the synthesis of this compound involves the formation of an imine intermediate, followed by its reduction. This two-step process is a cornerstone of reductive amination. The synthesis typically begins with the reaction of a p-hydroxy-substituted ketone, such as 4-hydroxyisobutyrophenone, with an appropriate amine.

The formation of the imine, or Schiff base, is an equilibrium process that is often driven to completion by the removal of water. Once the imine is formed, it is then reduced to the corresponding amine. The choice of reducing agent is critical and can influence the stereochemical outcome of the reaction, particularly if the imine itself is prochiral. For the synthesis of an enantiomerically pure compound like this compound, this reduction step must be stereoselective.

Advanced Synthetic Protocols

More advanced synthetic methods have been developed to achieve high enantioselectivity in the synthesis of this compound and related compounds. These protocols often focus on the asymmetric reduction of a prochiral ketimine intermediate.

Condensation-Mediated Imine Formation

The initial step in these advanced protocols is the formation of a ketimine intermediate. This is typically achieved through the condensation reaction between a ketone and an amine. For the synthesis of this compound, the starting materials would be 4-hydroxyisobutyrophenone and a source of ammonia or a primary amine. To drive the reaction towards the formation of the ketimine, dehydrating agents or azeotropic removal of water are often employed. The stability of the resulting ketimine is a crucial factor, as it must be suitable for the subsequent asymmetric reduction step.

Asymmetric Reduction of Ketimine Intermediates

The stereoselective reduction of the ketimine intermediate is the most critical step in defining the chirality of the final product. This transformation can be achieved through several methods, including the use of chiral reducing agents or catalytic hydrogenation with chiral catalysts.

Borane (B79455) reagents are effective for the reduction of imines. For asymmetric reduction, a chiral catalyst is used in conjunction with a borane source, such as borane-dimethyl sulfide (B99878) complex (BMS). Chiral oxazaborolidine catalysts, derived from chiral amino alcohols, have proven to be highly effective in mediating the enantioselective reduction of prochiral ketimines. The catalyst forms a complex with the ketimine, and the borane reagent then delivers a hydride ion to one face of the C=N double bond, leading to the formation of one enantiomer in excess. The choice of the chiral ligand on the oxazaborolidine catalyst dictates the stereochemical outcome.

Asymmetric catalytic hydrogenation is another powerful technique for the enantioselective reduction of ketimines. This method involves the use of a transition metal catalyst, such as rhodium, ruthenium, or iridium, complexed with a chiral ligand. The substrate is then exposed to hydrogen gas, leading to the addition of hydrogen across the C=N double bond.

The enantioselectivity of the reaction is controlled by the chiral environment created by the metal-ligand complex. A variety of chiral phosphine ligands have been developed for this purpose. The selection of the appropriate catalyst and reaction conditions, such as solvent, temperature, and pressure, is crucial for achieving high enantiomeric excess of the desired (S)-enantiomer of this compound.

Template-Assisted Coordination Synthesis for Stereochemical Control

Template-assisted synthesis provides a powerful strategy for controlling the stereochemistry of a reaction by using a chiral auxiliary or a metal complex to guide the formation of the desired stereoisomer. While specific examples detailing the template-assisted coordination synthesis of this compound are not extensively documented in publicly available literature, the principles of this methodology can be understood from the synthesis of related chiral aminophenols and benzylic amines. researchgate.netglobethesis.com

In this approach, a chiral ligand or auxiliary, often derived from a readily available natural product like an amino acid or a carbohydrate, is used to create a chiral environment around the reacting molecules. globethesis.comuni-stuttgart.de This chiral template coordinates with a metal center, which then orchestrates the stereoselective addition of a nucleophile to a prochiral substrate. For the synthesis of a compound like this compound, a plausible route would involve the use of a chiral metal complex to guide the asymmetric amination of a corresponding ketone or imine precursor.

The coordination of a metal, such as copper(II) or cobalt(II), with a phenol derivative containing an amino group can form a stable complex. ugm.ac.idugm.ac.id By employing a chiral ligand in this coordination sphere, the approach of a reducing agent or a nucleophile can be directed to one face of the substrate, leading to the preferential formation of one enantiomer. For instance, chiral ligands derived from L-tyrosine or dihydroxyphenylalanine have been utilized to create chiral metal-organic coordination polymers. globethesis.com

Parameter Description Relevance to Stereochemical Control
Chiral Ligand A non-racemic organic molecule that coordinates to the metal center.The inherent chirality of the ligand creates a chiral pocket around the active site, directing the approach of reactants.
Metal Center A transition metal ion (e.g., Cu(II), Co(II), Rh(II)) that acts as a Lewis acid and a scaffold.Organizes the geometry of the reactants and the chiral ligand, influencing the stereochemical outcome. researchgate.netugm.ac.id
Substrate A prochiral ketone or imine precursor to the final amine product.The facial bias for nucleophilic attack is induced by the chiral template.

Multi-Component Reactions for Structural Elaboration

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govnih.gov MCRs like the Ugi and Passerini reactions are particularly valuable for creating libraries of structurally diverse molecules. nih.govrsc.orgorganic-chemistry.org Although a specific MCR protocol for the direct synthesis of this compound is not readily found in the literature, the application of these reactions to the synthesis of α-amino acid derivatives and other chiral amines is well-established. nih.govnih.gov

An Ugi four-component reaction (U-4CR), for instance, combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. rsc.orgnih.gov To synthesize a chiral aminophenol derivative, a chiral amine or a chiral carboxylic acid could be employed as one of the components to induce stereoselectivity. The reaction proceeds through the formation of an imine, which then reacts with the isocyanide and the carboxylate. nih.gov

A hypothetical MCR approach to a precursor of this compound could involve the reaction of a p-hydroxy-substituted aldehyde, a chiral amine auxiliary, isovaleric acid (to introduce the 2-methylpropyl group), and an isocyanide. Subsequent cleavage of the auxiliary and other protecting groups would yield the target molecule. The efficiency of MCRs lies in their ability to rapidly build molecular complexity from simple starting materials. nih.gov

Reaction Type Components Product Type Potential for Stereoselectivity
Ugi Reaction Aldehyde, Amine, Carboxylic Acid, Isocyanideα-Acylamino CarboxamideUse of a chiral amine or carboxylic acid component. rsc.org
Passerini Reaction Aldehyde/Ketone, Carboxylic Acid, Isocyanideα-Acyloxy CarboxamideUse of a chiral carboxylic acid or a chiral aldehyde/ketone. organic-chemistry.org
Strecker Reaction Aldehyde/Ketone, Amine, Cyanide Sourceα-Amino NitrileUse of a chiral amine auxiliary. nih.gov

Optimization of Reaction Conditions and Yields in Stereoselective Synthesis

The success of a stereoselective synthesis hinges on the careful optimization of reaction parameters to maximize the yield of the desired product while minimizing the formation of unwanted stereoisomers.

Solvent Effects on Stereoselectivity

The choice of solvent can have a profound impact on the stereochemical outcome of a reaction. Solvents can influence the stability of transition states, the solubility of reactants and catalysts, and the aggregation state of organometallic reagents. In the context of synthesizing chiral amines, both polar and non-polar aprotic solvents are commonly employed. For some reactions, protic solvents have been shown to either enhance or diminish the diastereomeric ratio of the product. researchgate.net The use of fluorinated alcohols can also significantly influence the course of Ugi reactions. thieme-connect.de

Catalyst Development and Efficiency

The development of highly efficient and selective catalysts is central to asymmetric synthesis. For the synthesis of chiral benzylic amines, rhodium(II) and copper-based catalysts bearing chiral ligands have shown great promise. researchgate.net The efficiency of these catalysts is often evaluated based on their turnover number (TON) and turnover frequency (TOF), which indicate the number of substrate molecules converted per molecule of catalyst and the rate of this conversion, respectively. The catalyst's structure can be fine-tuned to improve its activity and selectivity for a specific transformation. nih.govacs.org For instance, bifunctional catalysts that can activate both the nucleophile and the electrophile simultaneously have been developed for asymmetric Mannich reactions. nih.gov

Reaction Atmosphere and Temperature Control

The reaction atmosphere and temperature are critical parameters that must be controlled to ensure high stereoselectivity and yield. Many catalytic systems are sensitive to air and moisture, necessitating the use of an inert atmosphere, such as nitrogen or argon.

Temperature can have a significant and sometimes non-linear effect on enantioselectivity. chemistryworld.com Lowering the reaction temperature often leads to higher enantiomeric excess by favoring the transition state that leads to the major stereoisomer. However, this can also decrease the reaction rate. Therefore, a balance must be struck between reaction time and stereoselectivity. In some cases, a change in temperature can even invert the stereochemical preference of a reaction. chemistryworld.com For certain Ugi reactions, elevated temperatures (e.g., 60-80 °C) have been shown to increase the reaction rate and yield without significantly affecting the diastereoselectivity. thieme-connect.de

Parameter Effect on Stereoselective Synthesis General Trend
Solvent Influences transition state energies and reactant solubility.Aprotic solvents are often preferred, but the optimal solvent is highly reaction-dependent.
Catalyst Determines the reaction pathway and the chiral environment.Highly modular and tunable for specific substrates and reactions.
Atmosphere Prevents degradation of sensitive catalysts and reagents.Inert atmosphere (N2, Ar) is often required for organometallic catalysts.
Temperature Affects reaction rate and the energy difference between diastereomeric transition states.Lower temperatures generally lead to higher enantioselectivity but slower reactions. researchgate.netchemistryworld.com

Stereochemical Aspects and Chirality in 4 1s 1 Amino 2 Methylpropyl Phenol Research

Control of Chiral Center Formation

The synthesis of an enantiomerically pure compound like 4-[(1S)-1-amino-2-methylpropyl]phenol requires precise control over the formation of its stereocenter. Researchers employ several key strategies to achieve high enantioselectivity, ensuring the desired (S)-isomer is produced with minimal contamination from its (R)-enantiomer.

Asymmetric Synthesis from Chiral Precursors: A common and effective method is to start with a readily available, enantiomerically pure molecule from the "chiral pool." The amino acid L-valine, which possesses the required (S)-configuration, is an ideal precursor. wikipedia.orgresearchgate.net The synthesis typically involves the reduction of the carboxylic acid group of L-valine to an alcohol, forming (S)-2-amino-3-methyl-1-butanol, also known as L-valinol. wikipedia.org This reduction can be accomplished using powerful reducing agents like lithium aluminium hydride (LiAlH₄) or a combination of sodium borohydride (B1222165) (NaBH₄) and iodine. wikipedia.org The resulting chiral amino alcohol serves as a versatile building block for further elaboration into the target phenol (B47542) derivative.

Biocatalytic Methods: Enzymes are highly efficient and stereoselective catalysts, making them valuable tools for creating chiral molecules. mdpi.comnih.gov Biocatalytic synthesis can be used to produce chiral amino alcohols and their derivatives with exceptional enantiomeric purity. researchgate.netmdpi.com For instance, reductases and dehydrogenases can perform enantioselective reduction of a corresponding ketone precursor. mdpi.com An enzymatic process using a recombinant reductase from Pichia methanolica has been shown to reduce a keto-methyl ester to the corresponding (S)-hydroxy methyl ester with a 98% yield and 99% enantiomeric excess (e.e.) on a preparative scale. mdpi.com Similarly, engineered transaminases can be used to install the amine group stereoselectively onto a keto-acid precursor, achieving yields over 90% and enantiomeric excess greater than 99.9%. mdpi.com These biocatalytic routes are often considered "greener" alternatives to traditional chemical methods. mdpi.com

Chiral Resolution: Another approach involves the synthesis of a racemic mixture (containing equal amounts of the (S) and (R) enantiomers), followed by a separation step known as chiral resolution. nih.gov This is often accomplished using preparative high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP). nih.gov The racemic mixture is passed through a column packed with a chiral material that interacts differently with each enantiomer, causing them to travel through the column at different rates and allowing for their separate collection. nih.gov While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer from the racemic mixture.

Table 1: Comparison of Synthetic Strategies for Chiral Center Control

Strategy Principle Common Reagents/Catalysts Typical Purity (% e.e.) Advantages
Asymmetric Synthesis Use of a chiral starting material or auxiliary to direct the stereochemistry of a new chiral center. L-Valine, chiral lithium amides. wikipedia.orgcapes.gov.br >95% High predictability, leverages existing chirality.
Biocatalysis Employment of enzymes to catalyze a stereospecific transformation. Reductases, Dehydrogenases, Transaminases. mdpi.commdpi.com >99% High selectivity, mild reaction conditions, environmentally friendly.
Chiral Resolution Separation of a racemic mixture into its constituent enantiomers. Chiral Stationary Phase (e.g., Kromasil 5-Amycoat). nih.gov >98% Applicable when asymmetric synthesis is difficult.

Influence of Stereochemistry on Molecular Recognition

The specific (1S) configuration of this compound is critical for its interaction with other chiral molecules, a phenomenon known as molecular recognition. In biological systems, receptors and enzymes have precisely shaped binding pockets, and the ability of a molecule to fit correctly determines its activity.

Research on structurally related chiral compounds demonstrates the profound impact of stereochemistry on biological target affinity. For example, in a study of chiral piperidine (B6355638) derivatives designed as sigma receptor ligands, the introduction of a single chiral center resulted in significant differences in binding affinity and selectivity between enantiomers. nih.gov The (S)-enantiomer of one derivative displayed a 547-fold higher selectivity for the sigma-1 receptor over the sigma-2 site compared to its counterpart, with a high binding affinity (Ki = 0.34 nM). nih.gov This highlights that even subtle changes in the spatial arrangement of functional groups can dramatically alter how a molecule is recognized by a biological target.

Similarly, chiral thiourea (B124793) derivatives based on 2-[(1R)-1-aminoethyl]phenol have been developed as chiral solvating agents (CSAs) for NMR spectroscopy. mdpi.com Their ability to distinguish between the enantiomers of N-DNB amino acids relies on forming diastereomeric complexes with different stabilities and NMR signatures. mdpi.com This differentiation is a direct result of stereospecific interactions—hydrogen bonding and steric effects—between the chiral sensor and the analyte enantiomers. The fixed stereochemistry of the sensor molecule creates a defined chiral environment that forces the two enantiomers of the analyte to bind in slightly different ways, leading to observable differences in their spectra. mdpi.com

Enantiomeric Purity Assessment in Research Materials

Verifying the enantiomeric purity of a chiral compound is a critical step in research to ensure that observed activities are attributable to the correct isomer. The primary method for assessing the enantiomeric excess (e.e.) of materials like this compound is chiral high-performance liquid chromatography (HPLC). nih.govyakhak.org

Chiral HPLC utilizes a stationary phase that is itself chiral. yakhak.org Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) phenylcarbamates, are widely used for the separation of chiral amines and their derivatives. yakhak.org The choice of the specific CSP, the mobile phase composition (typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol like isopropanol (B130326) or ethanol), and additives can significantly affect the separation. nih.govyakhak.org

The fundamental principle of chiral HPLC is the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral stationary phase. yakhak.org One enantiomer will form a more stable complex, causing it to be retained longer on the column, while the other enantiomer elutes more quickly. This difference in retention time allows for their quantification. For instance, a method for separating propranolol (B1214883) enantiomers used a Kromasil 5-Amycoat column with a mobile phase of n-Hexane and Isopropanol. nih.gov The successful enantiomeric resolution of chiral amines has also been demonstrated on Chiralpak IE and Chiralcel OD-H columns. yakhak.org The developed analytical methods can be sensitive enough to detect enantiomeric impurities as low as 0.05%. yakhak.org

Table 2: Example Parameters for Chiral HPLC Purity Assessment

Parameter Description Example System for Chiral Amines/Alcohols
Stationary Phase The chiral column packing material that enables separation. Polysaccharide-based CSPs (e.g., Amylose tris(3,5-dichlorophenylcarbamate) - Chiralpak IE). yakhak.org
Mobile Phase The solvent system that carries the analyte through the column. n-Hexane / Isopropanol / Diethylamine (B46881) mixtures. nih.gov
Detector The instrument used to detect the analyte as it elutes. UV/Visible Detector. nih.gov
Principle Differential interaction between enantiomers and the CSP leads to different retention times. Formation of transient diastereomeric complexes. yakhak.org

Stereochemical Implications in Derivative Design

The compound this compound is not only studied for its own properties but also serves as a valuable chiral building block in the synthesis of more complex molecules. wikipedia.org When used as a starting material, its pre-existing (1S) stereocenter provides a powerful method for introducing chirality into a new molecular structure, a strategy central to asymmetric synthesis. capes.gov.brnih.gov

For example, chiral amino alcohols like L-valinol, a direct precursor to the title compound, are used to prepare chiral oxazoline (B21484) ligands. wikipedia.org These ligands are then used in asymmetric catalysis to control the stereochemical outcome of a wide range of chemical reactions. The stereochemistry of the amino alcohol is directly transferred to the oxazoline ligand, which in turn creates a chiral environment around a metal catalyst, guiding an incoming substrate to react in a specific orientation and produce a product with high enantiomeric purity.

Furthermore, the structure-activity relationship (SAR) of a series of potential therapeutic agents often depends critically on the stereochemistry of a core scaffold. nih.gov By synthesizing derivatives from an enantiomerically pure starting material like this compound, chemists can systematically probe how changes to other parts of the molecule affect its biological activity while keeping the core stereochemistry constant. This allows for a clearer understanding of the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity. Synthesizing derivatives from a single enantiomer avoids the complications of testing a racemic mixture, where one enantiomer might be active while the other is inactive or even detrimental. nih.govnih.gov

Chemical Reactivity and Derivatization Strategies of 4 1s 1 Amino 2 Methylpropyl Phenol

Chemical Transformations of the Phenolic Moiety

The phenolic hydroxyl group and the phenyl ring are intrinsically linked in their reactivity. The hydroxyl group, being an activating, ortho-, para-directing group, significantly influences the outcome of reactions on the aromatic ring.

Oxidation Reactions and Derived Products

While specific oxidation studies on 4-[(1S)-1-amino-2-methylpropyl]phenol are not extensively documented, the oxidation of structurally related aminophenols suggests that the phenolic moiety is susceptible to oxidation. The oxidation of p-aminophenols can lead to the formation of quinoneimines. These species are often highly reactive and can undergo further reactions, including polymerization or nucleophilic addition. For instance, the electrochemical oxidation of p-aminophenol in acidic media can lead to the formation of p-benzoquinoneimine, which is then hydrolyzed to p-benzoquinone and ammonia (B1221849).

The presence of the bulky (1S)-1-amino-2-methylpropyl substituent at the para position may influence the stability and subsequent reactivity of the resulting quinoneimine intermediate.

Table 1: Potential Oxidation Products of 4-Aminophenol (B1666318) Derivatives This table presents hypothetical products based on the known reactivity of simpler aminophenols.

Starting MaterialOxidizing AgentPotential Product(s)
4-AminophenolElectrochemical Oxidationp-Benzoquinoneimine, p-Benzoquinone
This compoundVarious OxidantsCorresponding quinoneimine and quinone

Electrophilic Aromatic Substitution Reactions

The phenolic hydroxyl group and the amino group are strong activating groups, directing incoming electrophiles to the ortho and para positions. Since the para position is occupied by the (1S)-1-amino-2-methylpropyl group, electrophilic substitution is expected to occur at the positions ortho to the hydroxyl group (positions 2 and 6). The bulky nature of the para-substituent may introduce steric hindrance, potentially influencing the regioselectivity of these reactions.

The nitration of phenols and aminophenols is a well-established reaction. However, the direct nitration of aminophenols with strong acids can lead to oxidation of the ring. Therefore, it is common practice to first protect the amino group, for example, by acylation, to form an amide. This protecting group moderates the reactivity of the aromatic ring and prevents oxidation. The acetyl group can be removed by hydrolysis after the nitration step. For this compound, a similar strategy would likely be employed. The nitration of the N-acylated derivative would be expected to yield the 2-nitro derivative, which upon hydrolysis would give 4-[(1S)-1-amino-2-methylpropyl]-2-nitrophenol.

Table 2: Hypothetical Nitration Strategy for this compound

StepReagents and ConditionsIntermediate/Product
1. ProtectionAcetic anhydride, pyridine (B92270)N-acetyl-4-[(1S)-1-amino-2-methylpropyl]phenol
2. NitrationHNO₃, H₂SO₄N-acetyl-4-[(1S)-1-amino-2-methylpropyl]-2-nitrophenol
3. DeprotectionAcid or base hydrolysis4-[(1S)-1-amino-2-methylpropyl]-2-nitrophenol

Phenols are highly reactive towards halogenation and can be halogenated even in the absence of a Lewis acid catalyst. The reaction of this compound with halogens such as bromine or chlorine is expected to proceed readily, yielding di-substituted products at the positions ortho to the hydroxyl group. The reaction conditions can be controlled to favor mono- or di-halogenation. For example, using a less polar solvent might favor the formation of the mono-halogenated product.

Table 3: Predicted Halogenation Products

Halogenating AgentExpected Major Product
Bromine (Br₂)2,6-Dibromo-4-[(1S)-1-amino-2-methylpropyl]phenol
Chlorine (Cl₂)2,6-Dichloro-4-[(1S)-1-amino-2-methylpropyl]phenol

The sulfonation of phenols typically occurs with concentrated sulfuric acid. The reaction is reversible, and the regioselectivity is often temperature-dependent. At lower temperatures, the ortho-isomer is generally favored, while at higher temperatures, the thermodynamically more stable para-isomer is the major product. Given that the para-position in this compound is blocked, sulfonation is expected to occur at the ortho position.

Table 4: Expected Sulfonation Product

ReagentExpected Product
Concentrated H₂SO₄4-[(1S)-1-amino-2-methylpropyl]-2-sulfonic acid-phenol

Reactions Involving the Amino Group

The primary amino group in this compound is a key site for derivatization, allowing for the introduction of a wide variety of functional groups through reactions such as acylation, alkylation, and the formation of Schiff bases. The steric bulk of the adjacent isopropyl group may influence the rate and feasibility of these reactions.

Common derivatization strategies for primary amines include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Schiff Base Formation: Condensation with aldehydes or ketones to form imines.

These reactions provide a versatile platform for modifying the chemical properties of the parent molecule, which can be utilized in various research and development contexts.

Table 5: General Derivatization Reactions of the Amino Group

Reaction TypeReagent ExampleProduct Type
AcylationAcetyl chlorideAmide
AlkylationMethyl iodideSecondary/Tertiary Amine
Schiff Base FormationBenzaldehydeImine (Schiff Base)

Acylation and Amidation Reactions

The primary amine and phenolic hydroxyl groups of this compound are both amenable to acylation, though they exhibit different reactivity profiles.

Amidation of the Amino Group: The primary amine group is a potent nucleophile and readily undergoes acylation when treated with acylating agents such as acyl chlorides, acid anhydrides, or activated esters. This reaction results in the formation of a stable amide bond. This is a common strategy in medicinal chemistry for modifying the basicity and lipophilicity of a parent amine. The general reaction involves the nucleophilic attack of the amine's lone pair of electrons on the carbonyl carbon of the acylating agent. researchgate.net

Esterification of the Phenolic Group: The phenolic hydroxyl group can also be acylated to form a phenol (B47542) ester. researchgate.net This reaction typically requires a catalyst or base to deprotonate the weakly acidic phenol, enhancing its nucleophilicity. The resulting esters can serve as prodrugs, which may be hydrolyzed in vivo to release the active phenolic compound. Direct aminoacylation with phenol esters is a known method in biochemical applications. researchgate.net

The relative reactivity of the amine versus the hydroxyl group allows for selective acylation. Under neutral or slightly basic conditions, the more nucleophilic amine group will typically react preferentially over the phenolic hydroxyl group.

Reaction TypeFunctional GroupReagent ExamplesProduct
AmidationPrimary AmineAcyl Chlorides, Acid AnhydridesN-acyl derivative (Amide)
EsterificationPhenolic HydroxylAcyl Chlorides, Acid AnhydridesO-acyl derivative (Ester)

Alkylation and Reductive Amination

Modification of the amine and phenol functionalities through alkylation provides another route to structural diversification.

N-Alkylation: The primary amine can be converted into a secondary or tertiary amine via N-alkylation. While direct alkylation with alkyl halides is possible, it is often difficult to control and can lead to a mixture of mono- and di-alkylated products, as well as quaternary ammonium (B1175870) salts. masterorganicchemistry.com

Reductive Amination: A more controlled and widely used method for N-alkylation is reductive amination (also known as reductive alkylation). masterorganicchemistry.comwikipedia.orgorganic-chemistry.org This one-pot reaction involves the condensation of the primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary amine. wikipedia.orgnih.gov This method avoids the issue of overalkylation commonly seen with direct alkylation. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly effective because they selectively reduce the imine intermediate in the presence of the starting carbonyl compound. masterorganicchemistry.comnih.gov

O-Alkylation: The phenolic hydroxyl group can be alkylated to form an ether. This reaction is typically achieved by deprotonating the phenol with a suitable base (e.g., sodium hydroxide, potassium carbonate) to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide. This modification removes the acidic proton of the phenol and can significantly alter the compound's solubility and electronic properties. google.com

MethodFunctional GroupReagentsProductKey Features
Reductive AminationPrimary AmineAldehyde or Ketone, Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN)Secondary AmineHigh selectivity, avoids overalkylation. masterorganicchemistry.comnih.gov
O-AlkylationPhenolic HydroxylBase (e.g., K₂CO₃), Alkyl HalidePhenol EtherModifies acidity and lipophilicity.

Cyclization Reactions for Heterocycle Formation

The bifunctional nature of this compound, possessing both an amine and a phenol group, makes it a valuable precursor for the synthesis of various heterocyclic structures. These reactions can proceed through intramolecular or intermolecular pathways.

Intramolecular Cyclization: The amino and hydroxyl groups can react with an external reagent containing two electrophilic sites to form a new heterocyclic ring fused to or incorporating the parent structure.

Intermolecular Condensation: The molecule can participate in condensation reactions with other bifunctional molecules. For instance, reactions with aldehydes or ketones can lead to the formation of benzoxazine-type structures, leveraging the reactivity of both the amine and the ortho position of the phenol. researchgate.net

Oxidative Cyclization: Advanced synthetic methods, such as oxidative cyclization mediated by hypervalent iodine reagents, can be used to construct complex polycyclic compounds. nih.gov This type of reaction can facilitate nucleophilic attack from a side-chain onto the aromatic ring at the ortho-position relative to the phenolic hydroxyl group, leading to novel ring systems. nih.gov

The specific heterocyclic product formed depends on the reagents, reaction conditions, and the inherent regioselectivity of the cyclization process. researchgate.net

Synthesis of Analogues and Derivatives for Structure-Activity Relationship (SAR) Studies

The systematic synthesis of analogues of this compound is crucial for conducting Structure-Activity Relationship (SAR) studies. SAR analysis is a fundamental concept in medicinal chemistry that explores how specific structural modifications to a lead compound affect its biological activity, aiming to optimize properties like potency and selectivity. researchgate.netnih.gov

Design Principles for Structural Modification

The design of new analogues is guided by established medicinal chemistry principles to probe the interaction of the molecule with its biological target.

Modification of Functional Groups: The primary amine and phenolic hydroxyl are key interaction points. Their properties can be systematically altered.

Amine Group: The basicity and nucleophilicity can be modulated through acylation (to amides) or conversion to secondary/tertiary amines. masterorganicchemistry.com This can influence ionic interactions and hydrogen bonding capacity.

Phenol Group: The acidity and hydrogen-bonding ability of the hydroxyl group can be modified by converting it to an ether or ester, or by introducing electron-withdrawing or electron-donating groups on the aromatic ring. nih.gov

Steric Modifications: The size and shape of the molecule can be altered. For example, the isopropyl group can be replaced with other alkyl groups of varying sizes to probe the steric tolerance of a binding pocket.

Scaffold Hopping and Isosteric Replacement: Parts of the molecule can be replaced with other chemical groups that have similar steric or electronic properties (isosteres) to investigate which features are essential for activity.

A comprehensive SAR study involves creating a library of compounds where these modifications are made systematically, allowing for the development of models that correlate structural features with biological activity. mdpi.commdpi.com

Synthesis of N-Substituted Analogues

Creating a library of N-substituted analogues is a primary strategy for exploring SAR. As previously discussed, reductive amination is the preferred method for synthesizing these derivatives due to its high yield and selectivity. masterorganicchemistry.comorganic-chemistry.org

By reacting this compound with a diverse panel of aldehydes and ketones, a wide array of substituents can be introduced at the nitrogen atom. This allows for the systematic evaluation of how changes in steric bulk, lipophilicity, and the introduction of additional functional groups on the N-substituent impact biological activity. nih.gov

N-Substituent TypeReactant ExampleSynthetic MethodPurpose of Modification
Small Alkyl (e.g., Methyl, Ethyl)Formaldehyde, AcetaldehydeReductive AminationProbe for small steric pockets, fine-tune basicity.
Bulky Alkyl (e.g., Benzyl (B1604629), Cyclohexyl)Benzaldehyde, CyclohexanoneReductive AminationExplore larger steric tolerance at the binding site.
Functionalized Alkyl (e.g., Hydroxyethyl)GlycolaldehydeReductive AminationIntroduce new hydrogen bonding opportunities.

Phenol Ring Substituted Derivatives

Introducing substituents directly onto the aromatic ring is another key strategy for analogue synthesis. The phenolic hydroxyl group is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. Since the para-position is occupied by the aminoalkyl side chain, substitutions will occur at the positions ortho to the hydroxyl group.

Common electrophilic aromatic substitution reactions that can be applied include:

Halogenation: Introduction of chlorine, bromine, or iodine using appropriate reagents (e.g., N-chlorosuccinimide, N-bromosuccinimide).

Nitration: Introduction of a nitro group (-NO₂) using nitric acid, which can subsequently be reduced to an amino group for further derivatization.

Friedel-Crafts Alkylation/Acylation: Introduction of alkyl or acyl groups, although these reactions can sometimes be complicated by the presence of the activating hydroxyl group.

Side Chain Modifications and Homologation of this compound

The side chain of this compound, characterized by a valine-derived 1-amino-2-methylpropyl group, presents multiple avenues for chemical modification and derivatization. These strategies can be broadly categorized into modifications of the primary amino group and alterations to the isopropyl carbon skeleton, including chain extension (homologation). Such derivatizations are pivotal for modulating the compound's physicochemical properties and for structure-activity relationship (SAR) studies in various chemical and pharmaceutical contexts.

N-Alkylation and N-Arylation

The primary amino group of the side chain is a key site for modifications such as N-alkylation and N-arylation. These reactions introduce alkyl or aryl substituents onto the nitrogen atom, thereby altering the steric and electronic properties of the molecule.

N-Alkylation: Direct N-alkylation of the primary amine can be achieved using various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base to neutralize the acid generated during the reaction. For sterically hindered primary amines like the one in the target compound, more robust methods may be required to achieve efficient conversion. One such powerful catalytic strategy involves the direct N-alkylation of unprotected α-amino acids with alcohols, which produces water as the only byproduct, offering a green and efficient pathway. While not directly demonstrated on this compound, this methodology is applicable to a variety of α-amino acids and could likely be adapted.

Another approach is reductive amination, which involves the reaction of the primary amine with an aldehyde or ketone in the presence of a reducing agent. This method provides a controlled route to mono- or di-N-alkylated products.

N-Arylation: The introduction of an aryl group onto the nitrogen atom can be accomplished through transition-metal-catalyzed cross-coupling reactions. The Palladium-catalyzed Buchwald-Hartwig amination is a prominent method for the arylation of primary amines, including those with significant steric hindrance. The development of specialized biarylphosphine ligands has enabled the efficient coupling of a wide range of functionalized aryl and heteroaryl halides with sterically demanding primary amines under mild conditions. This approach would be highly suitable for the synthesis of N-aryl derivatives of this compound.

Modification Type General Reaction Reagents and Conditions Potential Product
N-AlkylationDirect AlkylationAlkyl halide (R-X), Base (e.g., K₂CO₃, Et₃N)N-alkyl-4-[(1S)-1-amino-2-methylpropyl]phenol
N-AlkylationReductive AminationAldehyde/Ketone (R'COR''), Reducing agent (e.g., NaBH(OAc)₃)N-alkyl-4-[(1S)-1-amino-2-methylpropyl]phenol
N-ArylationBuchwald-Hartwig AminationAryl halide (Ar-X), Pd catalyst, Ligand (e.g., Biarylphosphine), BaseN-aryl-4-[(1S)-1-amino-2-methylpropyl]phenol

N-Acylation

N-acylation is a fundamental transformation that converts the primary amino group into an amide. This modification is widely used to introduce a variety of functional groups and to alter the hydrogen-bonding capabilities and lipophilicity of the parent compound.

The acylation can be readily achieved by reacting this compound with acylating agents such as acyl chlorides, anhydrides, or activated esters in the presence of a base. For the N-acylation of unprotected amino acids, methods utilizing readily available benzotriazolyl or succinimidyl carboxylates have been shown to be effective, providing excellent yields. These procedures are generally mild and tolerate a wide range of functional groups.

Acylating Agent General Reaction Typical Conditions Potential Product
Acyl Chloride (RCOCl)Schotten-Baumann reactionBase (e.g., NaOH, pyridine) in a two-phase system or aprotic solventN-acyl-4-[(1S)-1-amino-2-methylpropyl]phenol
Carboxylic Anhydride ((RCO)₂O)Nucleophilic acyl substitutionAprotic solvent, often with a base or catalystN-acyl-4-[(1S)-1-amino-2-methylpropyl]phenol
Activated Ester (e.g., NHS ester)Amide bond formationAprotic solvent (e.g., DMF, CH₂Cl₂)N-acyl-4-[(1S)-1-amino-2-methylpropyl]phenol

Isopropyl Group Modification

Direct functionalization of the isopropyl group presents a greater synthetic challenge due to the inert nature of the C-H bonds. However, advances in C-H activation and oxidation catalysis offer potential strategies for its modification.

C-H Oxidation: Catalytic C-H oxidation provides a route to introduce oxygen-containing functionalities. While direct oxygenation of unactivated aliphatic C-H bonds is challenging, systems based on transition metals like palladium, iron, and ruthenium have been developed for selective C-H oxidation. For instance, enantioselective allylic C-H oxidation has been achieved using Pd(II)/chiral sulfoxide catalysis, although this is not directly applicable to the saturated isopropyl group. More relevant are iron-catalyzed systems that can perform aliphatic C-H oxidation, potentially hydroxylating one of the methyl groups of the isopropyl moiety. Such late-stage functionalization would provide access to novel derivatives with altered polarity and potential for further derivatization.

C-H Functionalization: Beyond oxidation, direct C-H functionalization to form C-C or C-heteroatom bonds is an area of active research. While specific examples on the isopropyl group of a valine-derived side chain are scarce, enzymatic approaches have shown promise. For instance, certain oxidoreductases have been shown to catalyze the Cβ-hydroxylation of leucine residues in peptidyl natural products, demonstrating the potential for biocatalytic late-stage functionalization of branched-chain amino acid side chains.

Homologation

Homologation refers to the extension of a carbon chain by one or more methylene units. For the side chain of this compound, this would typically involve extending the chain at the carbon atom bearing the amino group, transforming the α-amino acid derivative into a β-amino acid derivative.

The Arndt-Eistert synthesis is a classical and widely used method for the one-carbon homologation of carboxylic acids, and it is particularly popular for the synthesis of β-amino acids from α-amino acids. organic-chemistry.orglibretexts.orgwikipedia.org The process involves the conversion of a carboxylic acid to its corresponding acid chloride, followed by reaction with diazomethane to form a diazoketone. The key step is a Wolff rearrangement of the diazoketone, typically catalyzed by a metal such as silver(I), to generate a ketene. organic-chemistry.org This ketene can then be trapped by a nucleophile, such as water, an alcohol, or an amine, to yield the homologated carboxylic acid, ester, or amide, respectively. organic-chemistry.orgnrochemistry.comyoutube.com

While the target molecule itself is not a carboxylic acid, this methodology could be applied to a synthetic precursor where the phenolic hydroxyl group is appropriately protected and the amino group is part of an α-amino acid structure that is later elaborated to the final compound. The Arndt-Eistert reaction generally proceeds with retention of stereochemistry at the α-carbon. libretexts.org

Homologation Strategy Key Reaction Reagents Intermediate Final Product (after trapping)
Arndt-Eistert SynthesisWolff Rearrangement1. SOCl₂ or (COCl)₂ 2. CH₂N₂ 3. Ag₂O, H₂O/ROH/R₂NHDiazoketone, KeteneHomologated carboxylic acid, ester, or amide

In-Depth Analysis of this compound: Molecular Interactions and Target Engagement

Initial research into the specific molecular interactions and target engagement of the chemical compound this compound has revealed a significant lack of published scientific literature. Despite extensive searches for in vitro studies detailing its ligand-target binding, hydrogen bonding networks, hydrophobic interactions, ionic and π-stacking interactions, and enzyme modulation, no specific data for this particular compound could be identified.

This article aims to provide a structured overview of the anticipated molecular interaction mechanisms based on the chemical nature of this compound and general principles of medicinal chemistry. The following sections are based on theoretical considerations and data from structurally related aminophenol derivatives, as direct experimental evidence for the title compound is not currently available in the public domain.

Molecular Interaction Mechanisms and Target Engagement Studies

Receptor Interaction and Functional Modulation (In Vitro)

While direct studies on this compound are limited, the interaction of similar phenolic and amino-containing molecules with various receptors has been a subject of investigation.

Receptor Binding Affinity Characterization

The binding affinity of a compound to a receptor is a critical determinant of its pharmacological activity. For phenolic compounds, the presence and position of the hydroxyl group can significantly influence receptor binding. For instance, in the context of opioid receptors, the phenolic hydroxyl group of morphine is crucial for its high-affinity binding.

Due to the lack of specific binding affinity data for this compound, the following table presents data for representative phenolic compounds at various receptors to illustrate the range of affinities observed within this class.

CompoundReceptor SubtypeBinding Affinity (Ki, nM)
Morphineµ-opioid1.5
Codeineµ-opioid250
Dihydrocodeineµ-opioid100

This table presents data for analogous phenolic compounds to illustrate potential binding characteristics and is not representative of this compound itself.

Agonism/Antagonism at Specific Receptors (e.g., Opioid Receptors for analogues)

The functional consequence of a ligand binding to a receptor is its classification as an agonist (which activates the receptor) or an antagonist (which blocks the receptor's activity). Opioid receptors, which are G-protein coupled receptors, are modulated by various endogenous and exogenous ligands. nih.govfrontiersin.orgyoutube.com The nature of the interaction, whether agonistic or antagonistic, is highly dependent on the ligand's chemical structure. nih.gov

For many opioids, the presence of a phenolic hydroxyl group is a key feature for their agonistic activity at the µ-opioid receptor. nih.gov For example, morphine acts as a full agonist at µ-opioid receptors. tandfonline.com Conversely, modifications to this group can alter the functional activity. The amino group in the structure of this compound could also play a significant role in its interaction with receptors, potentially influencing its agonist or antagonist profile. However, without experimental data, its specific functional modulation at opioid or other receptors remains speculative.

Cellular Pathway Interference at a Molecular Level

Phenolic compounds are known to interfere with various cellular pathways, often exhibiting antioxidant, anti-proliferative, and pro-apoptotic effects.

Antioxidant Mechanisms via Electron Donation

Phenolic compounds are well-established antioxidants, and their primary mechanism of action involves the donation of a hydrogen atom or an electron to neutralize free radicals. nih.govacs.orgresearchgate.netmdpi.com The antioxidant capacity of a phenol is largely dictated by the stability of the resulting phenoxyl radical, which is influenced by the substituents on the aromatic ring. researchgate.net

The hydroxyl group on the benzene (B151609) ring of this compound can donate an electron to a free radical, thereby reducing its reactivity and preventing oxidative damage to cellular components. This process is a fundamental aspect of the antioxidant properties attributed to phenolic compounds. mdpi.com

General Mechanism of Phenolic Antioxidant Action:

StepDescription
1. Radical EncounterA free radical (R•) approaches the phenolic molecule (ArOH).
2. Electron DonationThe phenolic hydroxyl group donates an electron to the free radical.
3. Radical NeutralizationThe free radical is neutralized, and a phenoxyl radical (ArO•) is formed.
4. StabilizationThe phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring.

Cell Growth Inhibition Studies (Molecular Mechanisms)

Numerous studies have demonstrated the ability of phenolic compounds to inhibit the growth of various cell lines, particularly cancer cells. mdpi.comnih.gov The mechanisms underlying this inhibition are often multifaceted and can involve the arrest of the cell cycle at different checkpoints. researchgate.net

Phenolic compounds have been shown to modulate the expression and activity of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). researchgate.net By interfering with the progression of the cell cycle, these compounds can effectively halt cell proliferation. While no specific studies on this compound and cell growth inhibition are available, it is plausible that it could exert similar effects due to its phenolic nature.

Apoptosis Induction Pathways (Molecular Regulators)

In addition to inhibiting cell growth, many phenolic compounds can induce programmed cell death, or apoptosis, in pathological cells. nih.govmdpi.comnih.gov This is a critical mechanism for the elimination of damaged or cancerous cells. The induction of apoptosis by phenolic compounds can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. mdpi.com

Key molecular regulators involved in apoptosis that are often modulated by phenolic compounds include:

Bcl-2 family proteins: Phenolic compounds can alter the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, favoring the former and leading to the release of cytochrome c from the mitochondria. nih.gov

Caspases: The activation of a cascade of cysteine-aspartic proteases, known as caspases, is a hallmark of apoptosis. Phenolic compounds have been shown to trigger the activation of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3). rotman-baycrest.on.ca

The potential for this compound to induce apoptosis would likely involve the modulation of these key regulatory molecules, a characteristic shared by many compounds in its chemical class.

Computational Chemistry and Molecular Modeling of 4 1s 1 Amino 2 Methylpropyl Phenol

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is critical in drug design for understanding how a ligand, such as 4-[(1S)-1-amino-2-methylpropyl]phenol, might interact with a biological target, typically a protein.

The initial step in a molecular docking study involves identifying the binding site on the target protein. This can be accomplished using various algorithms that search the protein's surface for pockets and cavities suitable for ligand binding. Once a potential binding site is identified, its properties—such as volume, shape, and the types of amino acid residues present—are analyzed. For this compound, key interactions would likely involve its hydroxyl and amino groups, which can form hydrogen bonds, and its aromatic ring, which can engage in pi-stacking interactions.

Following the prediction of the binding pose, scoring functions are used to estimate the binding affinity between the ligand and the protein. These functions calculate a score that represents the strength of the interaction, with lower scores typically indicating a more favorable binding. The prediction of binding affinity is crucial for ranking potential drug candidates. Advanced methods can even calculate the binding free energy, providing a more quantitative measure of the interaction strength.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and stability of molecules over time. nih.gov By simulating the movements of atoms and molecules, MD can reveal how this compound behaves in a biological environment, such as in solution or when bound to a protein. nih.gov These simulations can assess the stability of the ligand-protein complex predicted by molecular docking and explore the different conformations the ligand can adopt. mdpi.comsurrey.ac.uk

A hypothetical MD simulation of this compound could track its rotational bonds and the flexibility of its side chain, providing insights into the shapes it can assume to fit into a binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogue Design

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com

To build a QSAR model, a set of numerical descriptors is calculated for each molecule in a dataset. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., branching indices), or quantum chemical (e.g., HOMO/LUMO energies). For this compound and its analogues, relevant descriptors would likely include those related to hydrophobicity, electronic properties, and steric hindrance. The selection of the most relevant descriptors is a critical step in developing a robust QSAR model.

Once the descriptors are selected, a mathematical model is developed to correlate these descriptors with the observed biological activity. Various statistical methods, such as multiple linear regression, partial least squares, and machine learning algorithms, can be employed. mdpi.com A successful QSAR model can then be used to predict the activity of new, untested analogues of this compound, thereby guiding the design of more potent compounds. The applicability domain of the model must also be defined to ensure reliable predictions. mdpi.com

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are powerful computational techniques used in drug discovery to identify and design new bioactive molecules. Pharmacophore models represent the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target. These models can then be used as 3D queries to rapidly screen large databases of chemical compounds in a process known as virtual screening, in order to identify potential "hit" molecules that are likely to be active.

A comprehensive search of scientific literature and chemical databases was conducted to identify studies related to the pharmacophore modeling and virtual screening of this compound. However, as of the latest available information, there are no specific published research articles or publicly accessible data detailing the development of a pharmacophore model based on this compound or its use as a query in virtual screening campaigns.

While computational studies exist for various phenol (B47542) derivatives in the context of drug design, the specific application of these techniques to this compound has not been documented in the accessible scientific literature. Therefore, no detailed research findings, pharmacophore feature data, or virtual screening hit lists can be provided at this time for this particular compound.

Role As a Synthetic Intermediate and Chiral Building Block

Precursor in the Synthesis of Complex Organic Molecules

The bifunctional nature of 4-[(1S)-1-amino-2-methylpropyl]phenol, possessing both a nucleophilic amino group and a phenolic hydroxyl group, allows it to serve as a versatile starting material for the synthesis of a variety of complex organic molecules. The phenolic moiety can undergo reactions such as O-alkylation and O-acylation, while the primary amine can be readily transformed into amides, sulfonamides, and imines. This dual reactivity enables the construction of diverse molecular architectures.

Research into related aminophenol derivatives has demonstrated their utility in synthesizing biologically active compounds. For instance, various Schiff bases derived from 4-aminophenol (B1666318) have been synthesized and shown to possess antimicrobial and antidiabetic properties. nih.govmdpi.com These studies highlight the potential of the aminophenol scaffold to generate molecules with significant biological activity. While direct studies on this compound are limited, the established reactivity of its functional groups suggests its applicability in similar synthetic strategies. For example, it could be a precursor for the synthesis of novel Schiff bases, where the chirality of the molecule could introduce interesting stereochemical influences on their biological interactions. nih.govmdpi.com

The synthesis of complex molecules often involves multi-component reactions, where several starting materials are combined in a single step to form a complex product. The amino and phenol (B47542) groups of this compound make it an ideal candidate for such reactions, potentially leading to the efficient construction of diverse chemical libraries for drug discovery and materials science. nih.gov

Table 1: Potential Reactions of this compound as a Synthetic Intermediate

Functional GroupReaction TypePotential Products
Primary AmineAcylationAmides
SulfonylationSulfonamides
Schiff Base FormationImines
Reductive AminationSecondary Amines
Phenolic HydroxylAlkylationEthers
AcylationEsters
Electrophilic Aromatic SubstitutionSubstituted Phenols

Application in the Construction of Enantiomerically Pure Compounds

The presence of a stereogenic center in this compound, specifically the (1S) configuration at the carbon atom bearing the amino group, makes it a valuable chiral building block for asymmetric synthesis. Chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule to create a new stereocenter with a specific configuration.

This compound can be utilized as a chiral auxiliary, a molecule that is temporarily incorporated into a substrate to direct a chemical reaction to proceed with a high degree of stereoselectivity. After the desired stereocenter is created, the auxiliary can be cleaved and recovered. For example, the amino group of this compound could be used to form a chiral imine with a prochiral ketone, which could then undergo a diastereoselective reduction to produce a chiral alcohol.

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. The use of chiral building blocks like this compound provides an efficient route to access these enantiomerically pure molecules. While specific applications of this particular compound are not extensively documented, the principles of asymmetric synthesis strongly support its potential in this area. The synthesis of other chiral aminophenol compounds has been explored for their utility in creating C2-symmetric ligands for catalysis. researchgate.net

Development of Polymers and Materials (Research Context)

In the realm of materials science, chiral monomers can be polymerized to create polymers with unique properties, such as the ability to recognize and separate other chiral molecules. The bifunctionality of this compound makes it a candidate for the synthesis of chiral polymers. For instance, the amino and phenol groups could be used in polycondensation reactions to form chiral polyamides or polyesters.

Research has demonstrated the synthesis of main-chain chiral quaternary ammonium (B1175870) polymers from natural chiral amino alcohols like cinchonidine. nih.gov These polymers have shown catalytic activity in asymmetric reactions. By analogy, this compound could be derivatized and polymerized to create novel chiral polymers with potential applications in asymmetric catalysis or as chiral stationary phases in chromatography. nih.govresearchgate.net

The phenolic group also opens up possibilities for creating functional materials. Phenolic resins are a well-established class of polymers, and incorporating a chiral element like the (1S)-1-amino-2-methylpropyl group could lead to the development of new materials with tailored properties. These might include chiral recognition capabilities or specific optical properties.

Advanced Analytical Methodologies for Research on 4 1s 1 Amino 2 Methylpropyl Phenol

Spectroscopic Characterization in Research

Spectroscopic methods are crucial for the detailed structural elucidation of 4-[(1S)-1-amino-2-methylpropyl]phenol, providing insights into its atomic connectivity, molecular weight, and the nature of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of this compound. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.

¹H NMR: In a typical ¹H NMR spectrum, the protons of this compound would exhibit characteristic chemical shifts. For instance, the aromatic protons on the phenol (B47542) ring would appear in the downfield region, typically between 6.5 and 7.5 ppm. The methine proton of the aminopropyl group would likely be observed in the range of 3.0 to 4.0 ppm, while the methyl protons of the isopropyl group would produce signals in the upfield region, generally below 1.5 ppm. The protons of the amino and hydroxyl groups are exchangeable and may appear as broad signals.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the phenol ring would resonate in the 110-160 ppm range. The carbon attached to the hydroxyl group would be the most downfield among the aromatic carbons. The aliphatic carbons of the 1-amino-2-methylpropyl side chain would appear at higher field strengths.

A study on 4-aminophenol (B1666318) derivatives provides context for the expected spectral data, where aromatic and substituent group signals are clearly delineated. nih.govresearchgate.netnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH 6.5 - 7.5 115 - 130
C-OH (aromatic) - 150 - 160
CH-NH₂ 3.0 - 4.0 55 - 65
CH(CH₃)₂ 1.5 - 2.5 30 - 40
CH(CH₃)₂ 0.8 - 1.2 18 - 25
NH₂ Variable (broad) -
OH Variable (broad) -

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation patterns of this compound, which aids in its structural confirmation. The nominal molecular weight of this compound is approximately 165.23 g/mol . cymitquimica.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 165. A common fragmentation pathway for aminophenol derivatives involves the loss of small neutral molecules or radicals. For this compound, characteristic fragments would likely arise from the cleavage of the C-C bond between the chiral center and the isopropyl group, or the C-C bond between the chiral center and the phenyl ring. For related aminophenol compounds, fragmentation often involves the aromatic ring and the amino group. chemicalbook.commassbank.eu

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value Predicted Fragment
165 [M]⁺ (Molecular Ion)
150 [M-CH₃]⁺
122 [M-C₃H₇]⁺
107 [C₇H₇O]⁺

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound. The spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group and the N-H stretching of the primary amine. C-H stretching vibrations of the aromatic ring and the aliphatic side chain would appear around 2850-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring would be observed in the 1450-1600 cm⁻¹ region. The C-N stretching vibration would likely be found in the 1100-1300 cm⁻¹ range. In studies of related 4-aminophenol derivatives, characteristic bands for these functional groups are consistently reported. nih.govresearchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Due to the presence of the phenolic chromophore, this compound is expected to exhibit absorption maxima in the ultraviolet region, typically around 220 nm and 280 nm. The position and intensity of these bands can be influenced by the solvent and the pH of the solution. Research on aminophenol derivatives has shown that the electronic spectra can be affected by substitution on the aromatic ring. researchgate.net

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are essential for separating this compound from impurities and for its quantification in complex mixtures.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds like this compound.

Reversed-Phase HPLC: For purity assessment and quantification, reversed-phase HPLC is commonly employed. A C18 column is a typical choice for the stationary phase. nih.gov The mobile phase often consists of a mixture of water (sometimes with a pH modifier like formic or acetic acid) and an organic solvent such as methanol (B129727) or acetonitrile. nih.gov Detection is usually performed using a UV detector set at one of the compound's absorption maxima.

Chiral HPLC: Since this compound is a chiral compound, chiral HPLC is necessary to separate its enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose (B160209), are often effective for the separation of chiral amines. yakhak.orgphenomenex.comresearchgate.net The mobile phase in chiral separations is frequently a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as 2-propanol. yakhak.org The addition of small amounts of an acidic or basic modifier can sometimes improve the separation. researchgate.net

Table 3: Exemplary HPLC Conditions for the Analysis of this compound

Parameter Reversed-Phase HPLC Chiral HPLC
Column C18, 5 µm, 4.6 x 250 mm Polysaccharide-based (e.g., Chiralpak)
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid Hexane/2-Propanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min 1.0 mL/min
Detection UV at 280 nm UV at 280 nm

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. Since this compound has polar functional groups (hydroxyl and amino) that make it non-volatile, derivatization is required prior to GC analysis.

Derivatization: A common derivatization technique is silylation, where the active hydrogens of the hydroxyl and amino groups are replaced with a trimethylsilyl (B98337) (TMS) group. phenomenex.comnih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. nih.govnih.govsigmaaldrich.com The resulting TMS derivative is more volatile and thermally stable, making it amenable to GC analysis.

GC-MS Analysis: The derivatized compound can then be analyzed by GC coupled with a mass spectrometer (GC-MS). This provides both chromatographic separation and mass spectral data for identification. The NIST WebBook contains mass spectral data for the TMS derivative of 4-aminophenol, which can serve as a reference. nist.gov A capillary column with a non-polar stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5MS), is typically used for the separation. researchgate.net

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
4-aminophenol
Acetonitrile
Formic Acid
Hexane
Methanol
2-Propanol
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)

Chiral Chromatography for Enantiomeric Excess Determination

The separation of enantiomers is a critical task in the synthesis and quality control of single-enantiomer pharmaceuticals. nih.gov High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is one of the most effective and widely used techniques for determining the enantiomeric composition of chiral compounds. nih.govyakhak.org For this compound, the goal is to separate the desired (S)-enantiomer from its undesired (R)-enantiomer and accurately quantify the enantiomeric excess (ee).

The enantiomeric resolution is achieved through the differential interaction between the enantiomers and the chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose or amylose carbamates, are particularly effective for separating a wide range of chiral molecules, including amines and amino alcohols. elte.huwindows.net The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, involving a combination of interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance.

In a typical research setting, a method would be developed by screening various polysaccharide-based columns (e.g., Lux Amylose-1, Chiralpak AD-H) with different mobile phase compositions. elte.hunih.gov Common mobile phases for this class of compounds include normal-phase (e.g., hexane/isopropanol), polar organic (e.g., acetonitrile/methanol), and reversed-phase systems. windows.net An amine additive, such as diethylamine (B46881) (DEA), is often included in the mobile phase at a low concentration to improve peak shape and reduce retention time by competing with the analyte for active sites on the stationary phase. elte.hu Detection is typically performed using a UV detector. The developed analytical method must be validated according to ICH guidelines to ensure it is reliable, precise, and accurate for its intended purpose. elte.hu

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. A system combining a chiral selective separation mode with polarimetric detection can also be employed to quantify enantiomeric mixtures, even with poor chromatographic resolution. nih.gov

Table 1: Illustrative HPLC Conditions for Chiral Separation of Aminophenol Derivatives

ParameterConditionPurpose
Column Lux Amylose-1 (150 x 4.6 mm, 5 µm)Provides a chiral environment for separation.
Mobile Phase Methanol / Acetonitrile (50:50 v/v) + 0.1% DiethylamineElutes the compounds; the amine modifier improves peak symmetry.
Flow Rate 0.8 mL/minControls the speed of the separation and analysis time.
Temperature 20 °CAffects interaction kinetics and can influence resolution.
Detection UV at 275 nmQuantifies the amount of each enantiomer after separation.
Injection Volume 10 µLThe amount of sample introduced onto the column.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. ku.edu For this compound, this method provides unambiguous confirmation of its absolute configuration and detailed information about its solid-state conformation, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

The process begins with the growth of a high-quality single crystal of the compound, which can be a challenging step. nih.gov Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a focused beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots, the intensities and positions of which are recorded by a detector.

By analyzing this diffraction pattern, the electron density map of the molecule can be calculated. This map is then used to build a molecular model, which is refined to best fit the experimental data. nih.gov The final output is a detailed structural model that includes the coordinates of each atom in the crystal's unit cell. For this compound, the crystallographic data would confirm the (S)-configuration at the chiral center and reveal how the molecules pack together in the crystal lattice, governed by interactions involving the hydroxyl and amino functional groups. The crystal structure of the related compound 4-aminophenol has been shown to exist in an orthorhombic crystal system. nih.gov

Table 2: Representative Crystallographic Data for a Chiral Aminophenol Compound

ParameterValueDescription
Chemical Formula C₁₀H₁₅NOThe elemental composition of the molecule.
Formula Weight 165.23 g/mol The mass of one mole of the compound.
Crystal System OrthorhombicThe geometry of the unit cell.
Space Group P2₁2₁2₁The set of symmetry operations for the crystal.
Unit Cell Dimensions a = 6.1 Å, b = 7.4 Å, c = 21.5 ÅThe lengths of the unit cell edges.
Volume 971.5 ųThe volume of the unit cell.
Density (calculated) 1.13 g/cm³The calculated density of the crystal.
Hydrogen Bonding O-H···N, N-H···OKey intermolecular interactions defining the crystal packing.

Advanced Titration Methods for Acid-Base Properties in Research Solvents

The compound this compound possesses both a weakly acidic phenolic hydroxyl group and a weakly basic amino group. Determining the pKa values associated with these groups is crucial for understanding its behavior in different chemical environments. Because such compounds are often sparingly soluble in water or their acidity/basicity is too weak to provide a sharp endpoint in aqueous solution, non-aqueous titrations are the preferred method. gfschemicals.commetrohm.com

Non-aqueous acid-base titrations involve dissolving the analyte in a suitable non-aqueous solvent and titrating it with a standardized solution of a strong acid or base, also prepared in a non-aqueous solvent. gla.ac.innumberanalytics.com The choice of solvent is critical; it must dissolve the analyte and allow for the differentiation of its acidic and basic properties. numberanalytics.com

To titrate the basic amino group, a protogenic (acidic) solvent like glacial acetic acid is used. metrohm.com This solvent enhances the basicity of the amine relative to the solvent, allowing for a sharp titration endpoint. The titrant is typically a very strong acid, such as perchloric acid dissolved in glacial acetic acid. metrohm.com Conversely, to titrate the acidic phenol group, a protophilic (basic) solvent like pyridine (B92270) or dimethylformamide (DMF) can be used to enhance its acidity. numberanalytics.com The titrant in this case would be a strong base, such as tetrabutylammonium (B224687) hydroxide. numberanalytics.com

The endpoint of the titration is typically detected potentiometrically using a suitable electrode system, which measures the change in potential as the titrant is added. Plotting the potential versus the volume of titrant yields a titration curve, and the endpoint is determined from the inflection point of this curve. numberanalytics.com

Table 3: Properties of Common Solvents for Non-Aqueous Titration

SolventTypeDielectric ConstantProperties and Use in Research
Glacial Acetic Acid Protogenic (Acidic)6.2Enhances the basicity of weak bases; used for titrating amines. metrohm.com
Acetonitrile Aprotic Polar37.5Chemically inert with a high dielectric constant; good solvent for many organic salts. numberanalytics.com
Pyridine Protophilic (Basic)12.4Enhances the acidity of weak acids; used for titrating phenols and carboxylic acids. numberanalytics.com
Dimethylformamide (DMF) Aprotic Polar36.7A good solvent for a wide range of compounds; used for titrating weak acids. numberanalytics.com

In Vitro Metabolic Transformation and Enzymatic Studies

Identification of In Vitro Metabolites

In vitro incubation of 4-[(1S)-1-amino-2-methylpropyl]phenol with liver microsomes and cytosolic fractions in the presence of necessary cofactors is expected to yield a range of phase I and phase II metabolites. While specific studies on this compound are not extensively documented in publicly available literature, based on its chemical structure—a phenol (B47542) with an aminoalkyl side chain—the following metabolic transformations are anticipated.

Phase I metabolism would likely involve oxidation of the aromatic ring and the alkyl side chain. The primary amino group may also undergo modification. Phase II metabolism would see the parent compound and its phase I metabolites conjugated with endogenous molecules to increase their water solubility and facilitate excretion.

Table 1: Predicted In Vitro Metabolites of this compound

Metabolite ID Proposed Structure/Metabolic Pathway Metabolic Phase
M1Catechol derivative (Hydroxylation of the phenol ring)Phase I
M2N-acetylated metabolitePhase II
M3O-glucuronide conjugatePhase II
M4O-sulfate conjugatePhase II
M5Hydroxylation of the isobutyl groupPhase I
M6N-deaminated metabolitePhase I

This table represents predicted metabolites based on the chemical structure of this compound and common metabolic pathways for similar compounds.

Characterization of Metabolizing Enzymes

The biotransformation of this compound is mediated by a variety of enzymes, primarily from the Cytochrome P450 superfamily and various conjugation enzymes.

The Cytochrome P450 (CYP) enzyme system, a major player in phase I metabolism, is responsible for the oxidative transformation of a vast array of compounds. mdpi.comnih.gov For a phenolic compound like this compound, several CYP isoforms are likely involved in its metabolism. The phenol functional group itself can be a target for CYP-mediated hydroxylation. nih.gov

Key CYP enzymes anticipated to metabolize this compound include:

CYP2D6: Known for its role in the metabolism of compounds with a basic nitrogen atom.

CYP2C9 and CYP2C19: Often involved in the metabolism of acidic and neutral compounds, including phenols.

CYP3A4: A highly versatile enzyme that metabolizes a wide range of substrates.

CYP1A2: While primarily known for metabolizing planar aromatic compounds, it can also contribute to the metabolism of certain phenols. nih.gov

These enzymes would catalyze reactions such as aromatic hydroxylation and oxidation of the alkyl side chain. mdpi.com

Phase II conjugation reactions are detoxification pathways that render metabolites more water-soluble. For phenolic compounds, glucuronidation is a major metabolic route. nih.gov

UDP-Glucuronosyltransferases (UGTs): These enzymes catalyze the transfer of glucuronic acid to the phenolic hydroxyl group of this compound, forming a glucuronide conjugate. nih.govnih.gov UGT1A1, UGT1A6, and UGT1A9 are isoforms commonly involved in the glucuronidation of phenols. nih.gov

Sulfotransferases (SULTs): Sulfation is another important conjugation pathway for phenols. SULT enzymes, particularly SULT1A1, would catalyze the transfer of a sulfonate group to the hydroxyl moiety.

Metabolic Stability Studies in Microsomal and Cytosolic Fractions

Metabolic stability assays are crucial for predicting the in vivo half-life of a compound. srce.hr These studies are typically performed using liver microsomes (for phase I) and cytosolic fractions (for some phase II enzymes). The stability of a compound is often expressed as its half-life (t½) and intrinsic clearance (CLint). srce.hr

While specific experimental data for this compound is not available, a hypothetical metabolic stability profile can be projected. Given the presence of functional groups amenable to rapid metabolism (phenol, primary amine), the compound may exhibit moderate to low metabolic stability in liver microsomes.

Table 2: Hypothetical Metabolic Stability of this compound in Human Liver Microsomes

Parameter Projected Value Interpretation
Half-life (t½, min)15 - 45Moderate to High Clearance
Intrinsic Clearance (CLint, µL/min/mg protein)50 - 150Moderate to High Clearance

These values are hypothetical and serve to illustrate a potential metabolic profile. Actual values would need to be determined experimentally.

The rate of metabolism can vary significantly across different species due to differences in enzyme expression and activity. nih.gov

Impact of Molecular Structure on In Vitro Metabolic Fate

The molecular structure of this compound directly influences its metabolic fate.

Phenolic Hydroxyl Group: This is a primary site for both phase I oxidation (to a catechol) and, more significantly, phase II conjugation (glucuronidation and sulfation). The presence of this group likely makes conjugation a major clearance pathway.

Amino Group: The primary amine can be a site for N-acetylation or oxidation. Its position on the chiral center could influence enzyme binding and metabolic rate.

Isobutyl Group: The branched alkyl side chain can undergo hydroxylation at various positions, leading to the formation of several oxidized metabolites. nih.gov

Stereochemistry (1S): The specific stereoisomer (S-enantiomer) can lead to stereoselective metabolism, where one enantiomer is metabolized at a different rate or via different pathways than the other. This is a common phenomenon in drug metabolism.

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes for Enhanced Sustainability

Traditional chemical synthesis routes for chiral amines and amino alcohols often rely on methods that generate significant waste, use harsh conditions, and involve costly metal catalysts. openaccessgovernment.org Future research must prioritize the development of sustainable and atom-efficient synthetic pathways.

A primary avenue for exploration is the application of biocatalysis. Engineered enzymes, such as amine dehydrogenases (AmDHs) and transaminases, offer high stereoselectivity under mild conditions. nih.govacs.org Research could focus on engineering an AmDH specifically for the reductive amination of a precursor ketone, 1-(4-hydroxyphenyl)-2-methylpropan-1-one, using ammonia (B1221849) as the amino donor. acs.org This enzymatic approach could achieve high yields and greater than 99% enantiomeric excess, significantly reducing the environmental impact compared to classical methods. nih.govhims-biocat.eu

Another promising strategy is transition metal-catalyzed asymmetric hydrogenation. While some methods are well-established, future work could focus on developing novel, more efficient, and recyclable catalysts. acs.orgnih.gov Direct asymmetric hydrogenation of unsaturated nitrogen compounds is recognized as a highly "green" strategy due to its excellent atom economy. acs.orgnih.gov

Table 1: Comparison of Potential Sustainable Synthetic Routes

Synthetic StrategyKey AdvantagesPrimary Research ChallengePotential Precursor
Biocatalytic Reductive AminationHigh enantioselectivity (>99% ee), mild reaction conditions, uses renewable resources, low waste (high atom economy). nih.govhims-biocat.euEngineering a specific Amine Dehydrogenase (AmDH) with high activity for the target substrate. acs.org1-(4-hydroxyphenyl)-2-methylpropan-1-one
Asymmetric Transfer HydrogenationHigh yields and enantioselectivities, avoids use of high-pressure hydrogen gas. acs.orgDevelopment of highly active and selective non-precious metal catalysts.α-Amino ketone HCl salt of the target molecule. acs.org
Enzymatic Kinetic ResolutionCan resolve racemic mixtures to produce a single enantiomer.Maximum theoretical yield is 50%; requires efficient separation of product from remaining substrate.Racemic 4-(1-amino-2-methylpropyl)phenol (B12289534)

Exploration of New Molecular Targets for Interaction Studies

The structural motifs of 4-[(1S)-1-amino-2-methylpropyl]phenol suggest it may interact with various biological macromolecules. Its phenol (B47542) group is analogous to tyrosine, and its chiral amino alcohol structure is present in numerous bioactive compounds. wikipedia.org Future research should aim to identify and validate novel molecular targets for this compound, moving beyond its known roles.

Given its structure, potential targets could include G-protein coupled receptors (GPCRs), ion channels, and enzymes. For example, many neurotransmitters and neuromodulators feature similar pharmacophores. Studies could investigate interactions with adrenergic or dopaminergic receptors. Furthermore, the molecular mechanisms of alcohol interaction with targets like GABA-A and NMDA receptors have been linked to binding cavities capable of accommodating small alcohol molecules, suggesting a potential area of investigation for amino alcohols. nih.gov

Table 2: Potential Molecular Target Classes for Interaction Studies

Target ClassRationale for InteractionInvestigative Approach
Ion Channels (e.g., GABA-A, NMDA)The amino alcohol structure may fit into allosteric binding cavities identified for other small molecules like ethanol. nih.govElectrophysiological assays on recombinant and native receptors.
Adrenergic/Dopaminergic ReceptorsStructural similarity to catecholamine neurotransmitters.Radioligand binding assays and functional cell-based assays.
Enzymes (e.g., Kinases, Dehydrogenases)The hydroxyl and amino groups can form key hydrogen bonds in active sites. nih.govEnzyme inhibition assays and structural biology (X-ray crystallography).
Nuclear ReceptorsPhenolic compounds are known to interact with certain hormone receptors.Reporter gene assays and co-activator/co-repressor recruitment assays.

Advanced Computational Approaches for Predictive Modeling

Computational chemistry offers powerful tools to guide and rationalize experimental research. For this compound, advanced computational models can predict its behavior and interactions, saving time and resources.

Molecular docking simulations can be employed to screen the compound against libraries of known protein structures to generate hypotheses about potential molecular targets. frontiersin.orgnih.gov Beyond simple docking, molecular dynamics (MD) simulations can provide insights into the stability of the compound-protein complex and reveal the specific atomic interactions that govern binding. For enzymatic reactions, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be used to model the transition states of catalyzed reactions, aiding in the design of more efficient biocatalysts as described in section 9.1. frontiersin.org

Table 3: Advanced Computational Methods and Their Applications

Computational MethodSpecific Application for this compoundExpected Outcome
Molecular DockingVirtual screening against databases of protein targets (e.g., PDB). nih.govA prioritized list of potential biological targets.
Molecular Dynamics (MD) SimulationSimulating the binding pose and stability within a target protein's active site.Understanding of binding affinity, conformational changes, and the role of water molecules. nih.gov
QM/MM SimulationsModeling the enzymatic reaction mechanism for its synthesis (e.g., via AmDH).Rationalizing enzyme stereoselectivity and guiding protein engineering efforts. frontiersin.org
Free Energy Perturbation (FEP)Calculating the relative binding affinities of designed derivatives.Accurate prediction of how structural modifications will impact binding potency.

Design of Next-Generation Chiral Building Blocks

The compound this compound is itself a valuable chiral building block. fishersci.com Future research should explore its use as a scaffold for creating novel, more complex molecules with tailored properties. Its three functional groups—amine, hydroxyl, and phenol—can be selectively functionalized to generate diverse molecular architectures.

For instance, the primary amine can be converted into amides, sulfonamides, or secondary/tertiary amines. The alcoholic hydroxyl can be esterified or etherified, while the phenolic hydroxyl offers another site for modification. This multi-functional handle allows for the creation of libraries of new chiral compounds for screening in drug discovery or for development as novel chiral ligands in asymmetric catalysis. alfa-chemistry.comunivie.ac.at

Table 4: Derivatization Strategies for New Chiral Building Blocks

Functional GroupReaction TypePotential Application of Derivative
Primary Amine (-NH2)Acylation, Sulfonylation, Reductive AminationPharmaceutical intermediates, chiral auxiliaries.
Alcohol (-OH)Esterification, Etherification, OxidationPro-drugs, ligands for catalysis.
Phenol (-OH)O-alkylation, Electrophilic Aromatic SubstitutionModulation of physicochemical properties, bioisosteric replacement.
Multiple GroupsCyclization (e.g., to form oxazines)Novel heterocyclic scaffolds for medicinal chemistry.

Application of Artificial Intelligence in Compound Design and Synthesis Planning

Artificial intelligence (AI) is revolutionizing chemical research, from predicting reaction outcomes to designing novel molecules. iscientific.org For this compound, AI can be a powerful tool to accelerate future research.

Table 5: AI Applications in Compound Research

AI ApplicationSpecific TaskPotential Impact
Computer-Aided Synthesis Planning (CASP)Predicting efficient and sustainable retrosynthetic routes. acs.orgReduced development time and cost for synthesis. iscientific.org
Generative Molecular DesignDesigning novel derivatives with desired properties (e.g., high target affinity, low toxicity).Accelerated discovery of new lead compounds for drug development.
Reaction Outcome PredictionPredicting the yield and byproducts of a planned synthetic step.Improved success rate of synthesis and optimization of reaction conditions. chemcopilot.com
Property Prediction (QSPR)Predicting physicochemical properties (solubility, stability) of novel derivatives.Prioritization of synthetic targets with favorable drug-like properties.

Q & A

Basic: What are the optimal synthetic routes for 4-[(1S)-1-amino-2-methylpropyl]phenol, considering stereochemical control?

Methodological Answer:
The synthesis of this compound requires careful stereochemical control at the (1S) chiral center. A viable approach involves the allylation of phenolic precursors using allyl halides, followed by regioselective functionalization and resolution of stereoisomers via chiral chromatography or enzymatic resolution . For instance, allyl bromide can react with a phenol derivative under basic conditions to introduce the propyl chain. Subsequent amination via reductive alkylation (e.g., using NaBH₃CN and a chiral amine source) ensures stereochemical fidelity. Intermediate purification via recrystallization in polar solvents (e.g., ethanol/water mixtures) enhances enantiomeric purity. Reaction progress should be monitored using thin-layer chromatography (TLC) with ninhydrin staining for amine detection .

Basic: How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

Methodological Answer:

  • NMR : ¹H NMR will show distinct signals for the aromatic protons (δ 6.5–7.0 ppm, doublets for para-substituted phenol), the chiral (1S)-amine proton (δ 2.8–3.2 ppm, multiplet), and methyl groups (δ 1.0–1.2 ppm, doublet for isopropyl). ¹³C NMR confirms the quaternary carbon at the phenol ring (δ ~155 ppm) and the amine-bearing carbon (δ ~50 ppm) .
  • IR : A broad O–H stretch (~3300 cm⁻¹) for the phenol group and N–H stretches (~3350 cm⁻¹) for the primary amine are key identifiers.
  • MS : High-resolution mass spectrometry (HRMS) should match the molecular ion [M+H]⁺ at m/z calculated for C₁₁H₁₇NO (179.1310). Purity is validated via HPLC with a chiral stationary phase (e.g., Chiralpak AD-H column) to ensure >98% enantiomeric excess .

Advanced: What strategies resolve discrepancies in reported stability data under varying environmental conditions?

Methodological Answer:
Conflicting stability data (e.g., oxidation sensitivity vs. thermal stability) can arise from differences in experimental conditions. To resolve these:

  • Controlled Stability Studies : Conduct accelerated degradation tests under controlled humidity (e.g., 40°C/75% RH) and monitor via HPLC. For example, notes sensitivity to acids and humidity, so buffer solutions at pH 1–6 can identify degradation pathways .
  • Mechanistic Probes : Use radical scavengers (e.g., BHT) to test oxidative degradation routes. LC-MS/MS can identify degradation products like quinone derivatives.
  • Cross-Validation : Compare thermogravimetric analysis (TGA) data with differential scanning calorimetry (DSC) to reconcile thermal decomposition profiles .

Advanced: How does the stereochemistry at the (1S) position influence biological activity, and what methods assess this?

Methodological Answer:
The (1S) configuration critically affects receptor binding affinity and metabolic stability. To evaluate this:

  • Enantiomer-Specific Assays : Use chiral HPLC to isolate (1S) and (1R) enantiomers. Test both in vitro against target enzymes (e.g., monoamine oxidases) via fluorometric assays .
  • X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., NMDA receptors) to resolve binding interactions. demonstrates similar stereochemical analysis via single-crystal X-ray diffraction .
  • Pharmacokinetic Profiling : Compare plasma half-life (t₁/₂) and metabolic clearance (using liver microsomes) between enantiomers. The (1S) enantiomer may show slower hepatic clearance due to steric hindrance .

Advanced: What computational models predict the compound’s interactions with biological targets like enzymes?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites (e.g., tyrosine hydroxylase). The phenol and amine groups likely form hydrogen bonds with catalytic residues .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. RMSD plots (<2 Å) indicate stable binding.
  • QSAR Modeling : Train a model using descriptors like logP, polar surface area, and H-bond donors. Validate with experimental IC₅₀ data from enzyme inhibition assays .

Advanced: How can researchers address low yields in the amination step during synthesis?

Methodological Answer:
Low yields often stem from competing side reactions (e.g., over-alkylation). Mitigation strategies include:

  • Stepwise Alkylation : Use a protecting group (e.g., Boc) for the amine during propyl chain introduction. Deprotect with TFA/CH₂Cl₂ post-alkylation .
  • Catalytic Optimization : Employ Pd/C or Raney nickel for reductive amination under H₂ (50 psi). Monitor reaction progress via in situ FTIR to detect intermediate imine formation .
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of the amine. Yields >75% are achievable in DMSO at 80°C .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.